2-(benzylsulfanyl)-N'-(1-methylpiperidin-4-ylidene)acetohydrazide
Description
2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylsulfanyl group, a piperidinylidene moiety, and an acetohydrazide functional group, which collectively contribute to its distinctive chemical properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-18-9-7-14(8-10-18)16-17-15(19)12-20-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRKTNHUAKZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CSCC2=CC=CC=C2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Preparation of the Piperidinylidene Intermediate: The piperidinylidene moiety is synthesized by reacting 1-methylpiperidine with an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the benzylsulfanyl intermediate with the piperidinylidene intermediate in the presence of an acetohydrazide derivative under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of 2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidinylidene moiety may interact with neurotransmitter receptors, modulating their function. The acetohydrazide group can form hydrogen bonds with various biomolecules, influencing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 4-(1-Methylpiperidin-4-ylidene)-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-ol
- 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]iMidazo[1,2-a]azepine
Uniqueness
2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
